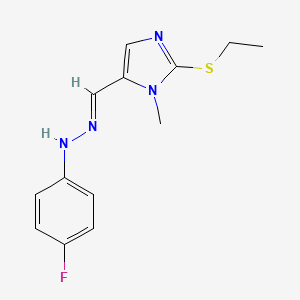

2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-fluorophenyl)hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

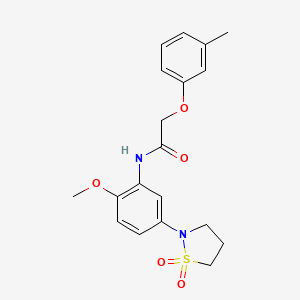

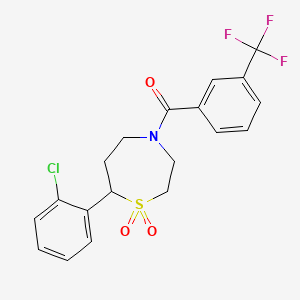

The compound “2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-fluorophenyl)hydrazone” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains a hydrazone group, which is a functional group with the structure R1R2C=NNH2 .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of the molecular structure .

Scientific Research Applications

Synthesis and Characterization

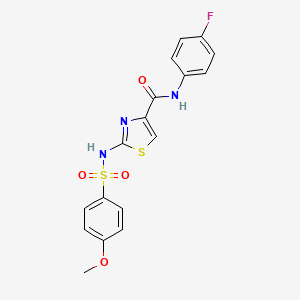

Hydrazone derivatives are synthesized through a variety of methods, demonstrating their adaptability in chemical synthesis. For instance, the synthesis of Schiff and Mannich bases from isatin derivatives involves the formation of ethoxycarbonylhydrazones, which are then reacted to produce substituted compounds with confirmed structures through IR, 1H-, and 13C-NMR data (Bekircan & Bektaş, 2008). Similarly, hydrazones bearing a thiazole scaffold have been synthesized and characterized, showing moderate-to-good antimicrobial and antioxidant activities, highlighting the biological relevance of these compounds (Nastasă et al., 2015).

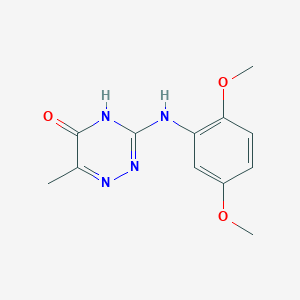

Applications in Heterocyclic Chemistry

Hydrazone derivatives serve as key intermediates in the synthesis of heterocyclic compounds, which are of significant interest due to their diverse biological activities. The creation of imidazo[5,1-c][1,2,4]triazines from hydrazones illustrates the utility of these derivatives in generating novel heterocycles with potential pharmacological applications (Baig & Stevens, 1981). Another example is the synthesis of novel bicyclic systems, such as imidazo[1,5-d]-as-triazine, from 4-imidazolecarboxaldehyde and ethyl carbazate, showcasing the versatility of hydrazones in constructing complex molecular architectures (Paul & Menschik, 1979).

Biological Activities

The synthesis and evaluation of hydrazone derivatives for biological activities, such as antibacterial, antiurease, and antioxidant properties, have been extensively studied. For example, certain acylhydrazone compounds have shown effective antiurease and antioxidant activities, indicating the potential of these compounds in medicinal chemistry and drug discovery efforts (Sokmen et al., 2014). This suggests that derivatives like "2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-fluorophenyl)hydrazone" may hold promise for similar applications, given their structural and functional similarities.

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[(E)-(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]-4-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN4S/c1-3-19-13-15-8-12(18(13)2)9-16-17-11-6-4-10(14)5-7-11/h4-9,17H,3H2,1-2H3/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUURUUCUDPYGK-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C)C=NNC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC1=NC=C(N1C)/C=N/NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-fluorophenyl)hydrazone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(6-Methylpyrazin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2998360.png)

![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2998361.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2998367.png)

![2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide](/img/structure/B2998368.png)

![2-Chloro-N-[2-[4-(trifluoromethylsulfonyl)phenoxy]ethyl]propanamide](/img/structure/B2998370.png)

![4-[(4-methoxyphenyl)methyl]-1H-pyrazine-2,3-dione](/img/structure/B2998372.png)

![2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2998380.png)